Lobetyolinin
Overview
Description
Mechanism of Action
Target of Action
Lobetyolinin, also known as NSC654102, primarily targets the Alanine-Serine-Cysteine Transporter 2 (ASCT2) in cancer cells . ASCT2 is an amino acid transporter that plays a crucial role in glutamine metabolism, which is essential for the growth and survival of cancer cells .
Mode of Action
This compound interacts with its target, ASCT2, by downregulating its expression . This downregulation of ASCT2 leads to a decrease in glutamine uptake by the cancer cells . This compound also influences the AKT/GSK3β/c-Myc pathway, promoting the phosphorylation of c-Myc and suppressing the phosphorylation of GSK3β and AKT .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutamine metabolic pathway . By downregulating ASCT2, this compound reduces the uptake of glutamine, a critical nutrient for cancer cells . This disruption in glutamine metabolism contributes to the induction of apoptosis and inhibition of tumor growth . This compound also affects the AKT/GSK3β/c-Myc pathway, which is involved in cell proliferation and survival .
Pharmacokinetics
It’s worth noting that this compound is a bioactive ingredient extracted from codonopsis pilosula, a plant used in traditional chinese medicine . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
This compound exerts its anticancer effects by repressing cell proliferation and inducing cell apoptosis . The downregulation of ASCT2 expression by this compound leads to a decrease in glutamine uptake, which in turn disrupts the metabolic processes of the cancer cells . This disruption induces apoptosis, or programmed cell death, and inhibits tumor growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the plant from which this compound is extracted, Codonopsis pilosula, is known to show a lower content of secondary metabolites when cultivated compared to when it is harvested from the wild . This suggests that the environment in which the plant grows could potentially influence the concentration and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Lobetyolinin plays a significant role in biochemical reactions, particularly in the modulation of glutamine metabolism. It interacts with several biomolecules, including the amino acid transporter Alanine-Serine-Cysteine Transporter 2 (ASCT2). This compound downregulates both mRNA and protein expression of ASCT2, which is crucial for glutamine uptake in cells . This interaction leads to a reduction in glutamine metabolism, contributing to drug-induced apoptosis and tumor growth inhibition.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In gastric cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. It influences cell signaling pathways, particularly the AKT/GSK3β/c-Myc pathway, by promoting the phosphorylation of c-Myc and suppressing the phosphorylation of GSK3β and AKT . Additionally, this compound reduces the uptake of glutamine and downregulates ASCT2 expression, leading to the accumulation of reactive oxygen species (ROS) and attenuation of mitochondria-mediated apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of ASCT2, reducing glutamine uptake in cells . This inhibition leads to a decrease in cellular glutamine levels, which in turn affects various metabolic pathways and induces apoptosis. This compound also modulates the AKT/GSK3β/c-Myc signaling pathway, promoting the phosphorylation of c-Myc and suppressing the phosphorylation of GSK3β and AKT . These changes result in the downregulation of ASCT2 expression and the accumulation of ROS, further contributing to apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, allowing for sustained effects on cellular function. Long-term studies have shown that this compound can effectively inhibit tumor growth in vivo, with significant reductions in tumor volume and weight observed in animal models
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as increased ROS levels and potential toxicity, have been observed. It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with ASCT2 and its effects on glutamine metabolism. The compound undergoes extensive metabolism, involving oxidation, glucuronidation, and glutathione conjugation . These metabolic processes result in the formation of various metabolites, which may also contribute to the compound’s overall biological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s interaction with ASCT2 plays a crucial role in its cellular uptake and distribution . Additionally, this compound’s ability to modulate glutamine metabolism affects its localization and accumulation within cells, particularly in cancer cells where glutamine uptake is critical for growth and survival.
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with various biomolecules and its effects on cellular metabolism. The compound is primarily localized in the cytoplasm, where it interacts with ASCT2 and other proteins involved in glutamine metabolism . This compound’s ability to induce ROS accumulation and modulate signaling pathways also affects its activity and function within specific cellular compartments.
Preparation Methods
Lobetyolinin can be obtained through both natural extraction and chemical synthesis. The natural extraction involves isolating the compound from the roots of Codonopsis pilosula . The chemical synthesis of this compound involves a series of organic reactions, including the glycosylation of polyacetylenic compounds . Industrial production methods typically involve large-scale extraction from plant sources, followed by purification processes to obtain the compound in its pure form .
Chemical Reactions Analysis
Lobetyolinin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohol derivatives .
Scientific Research Applications
Lobetyolinin has a wide range of scientific research applications. In chemistry, it is studied for its unique polyacetylene structure and its reactivity in various organic reactions . In biology and medicine, this compound is researched for its anticancer properties, particularly against gastric cancer . It has been shown to down-regulate glutamine metabolism, contributing to drug-induced apoptosis and tumor growth inhibition . Additionally, this compound is used in traditional Chinese medicine preparations to strengthen the immune system and improve gastrointestinal functions .
Comparison with Similar Compounds
Lobetyolinin is similar to other polyacetylene glycosides such as Lobetyolin and Lobetyol . Lobetyolin is the mono-glucosylated form, while this compound is the bis-glucosylated form of the polyacetylenic compound Lobetyol . These compounds share similar anticancer properties, but this compound’s bis-glucosylated structure may contribute to its unique biological activities .
Properties
IUPAC Name |
2-[[6-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O13/c1-2-3-4-5-7-10-15(29)16(11-8-6-9-12-27)37-26-24(35)22(33)20(31)18(39-26)14-36-25-23(34)21(32)19(30)17(13-28)38-25/h2-3,8,11,15-35H,6,9,12-14H2,1H3/b3-2+,11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLSOFWVVAOUJI-FWTOVJONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C#CC#CC(C(/C=C/CCCO)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420067 | |
Record name | Lobetyolinin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142451-48-7 | |
Record name | Lobetyolinin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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